ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of phenylthiosemicarbazide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as acetonitrile .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the process. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted carbamates, ureas
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Investigated for its potential use as an anti-inflammatory, analgesic, and anticonvulsant agent.
Industry: Utilized in the development of agrochemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other 1,3,4-thiadiazole derivatives:
Similar Compounds: 2-amino-1,3,4-thiadiazole, 5-phenyl-1,3,4-thiadiazole-2-thiol, 2-ethyl-1,3,4-thiadiazole.
Biological Activity
Ethyl (5-phenyl-1,3,4-thiadiazol-2-yl)carbamate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.
Chemical Structure and Properties
This compound features a thiadiazole ring, which is known for its biological activity. The compound can be synthesized through various methods involving the reaction of thiadiazole derivatives with carbamates. The presence of the ethyl group enhances its solubility and bioavailability.
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : this compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
- Antifungal Activity : Studies indicate that this compound is effective against several fungal pathogens, making it a candidate for antifungal drug development. The antifungal mechanism may involve interference with fungal cell membrane synthesis .
- Anticancer Properties : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to reduce cell viability in Caco-2 and A549 cells significantly . The compound's anticancer activity is believed to result from its ability to induce apoptosis and inhibit cancer cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis. For example, it has been shown to inhibit the activity of the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia .
- Signal Transduction Pathways : this compound may interfere with various signaling pathways that regulate cell growth and apoptosis .
Comparative Analysis with Similar Compounds
A comparison with other thiadiazole derivatives highlights the unique properties of this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
---|---|---|---|
This compound | High | Significant cytotoxicity against Caco-2 cells | Enzyme inhibition |
2-amino-1,3,4-thiadiazole | Moderate | Low | Unknown |
5-(4-chlorophenyl)-1,3,4-thiadiazole | Low | Moderate | Unknown |
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound exhibited potent activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested .
Properties
IUPAC Name |
ethyl N-(5-phenyl-1,3,4-thiadiazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-11(15)12-10-14-13-9(17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBLGKVULYHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355225 | |
Record name | STK385985 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70027-43-9 | |
Record name | STK385985 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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